1-(Chloromethyl)-3-methylcyclopentane-1-carbaldehyde
CAS No.:
Cat. No.: VC17798267
Molecular Formula: C8H13ClO
Molecular Weight: 160.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H13ClO |
|---|---|
| Molecular Weight | 160.64 g/mol |
| IUPAC Name | 1-(chloromethyl)-3-methylcyclopentane-1-carbaldehyde |
| Standard InChI | InChI=1S/C8H13ClO/c1-7-2-3-8(4-7,5-9)6-10/h6-7H,2-5H2,1H3 |
| Standard InChI Key | PRZBLLYWBVNUOJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCC(C1)(CCl)C=O |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of 1-(Chloromethyl)-3-methylcyclopentane-1-carbaldehyde features a five-membered cyclopentane ring with three distinct substituents: a chloromethyl group (-CH₂Cl), an aldehyde group (-CHO), and a methyl group (-CH₃) at positions 1 and 3, respectively. This substitution pattern creates steric and electronic effects that influence its reactivity. The aldehyde group’s electron-withdrawing nature enhances the electrophilicity of the chloromethyl carbon, facilitating nucleophilic substitution reactions.
Table 1: Comparative Analysis of Structurally Related Compounds
The presence of both chlorine and aldehyde groups distinguishes this compound from analogs, enabling diverse reactivity pathways .
Synthesis and Manufacturing
The synthesis of 1-(Chloromethyl)-3-methylcyclopentane-1-carbaldehyde typically involves multi-step routes starting from cyclopentane derivatives. One plausible method includes:
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Chloromethylation: Introducing a chloromethyl group to 3-methylcyclopentane via Friedel-Crafts alkylation using chloromethyl methyl ether and a Lewis acid catalyst.
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Oxidation: Subsequent oxidation of a hydroxymethyl intermediate to the aldehyde using oxidizing agents like pyridinium chlorochromate (PCC).
Optimization of reaction conditions (e.g., temperature, solvent, catalyst) is critical to achieving high yields and purity. Industrial-scale production may employ continuous-flow systems to enhance efficiency.
Chemical Reactivity and Functional Transformations
The compound’s reactivity is dominated by two functional groups:
Aldehyde Group
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Nucleophilic Addition: Reacts with amines to form Schiff bases, a key step in synthesizing imine-linked pharmaceuticals.
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Aldol Condensation: Undergoes self-condensation in basic conditions to form α,β-unsaturated aldehydes, useful in polymer chemistry.
Chloromethyl Group
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Nucleophilic Substitution: The chlorine atom acts as a leaving group, enabling reactions with nucleophiles like hydroxide or thiols to form alcohols or thioethers.
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Electrophilic Alkylation: The chloromethyl carbon participates in alkylation reactions with aromatic rings or other nucleophiles.
These reactions underscore its versatility as a building block in organic synthesis.
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing β-lactam antibiotics and protease inhibitors, where its aldehyde group facilitates ring-closing reactions.
Materials Science
In polymer chemistry, it acts as a cross-linking agent for epoxy resins, enhancing thermal stability and mechanical strength.
Agrochemicals
Derivatives of this compound are explored as herbicides, leveraging its electrophilic sites to disrupt plant enzymatic processes.
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